molecular formula C25H40N4O9P B570711 1 2-Dimyristoyl-SN-glycero-3-phosphoetha CAS No. 123402-48-2

1 2-Dimyristoyl-SN-glycero-3-phosphoetha

Cat. No.: B570711
CAS No.: 123402-48-2
M. Wt: 571.588
InChI Key: VDLWLXFARIEKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimyristoyl-SN-glycero-3-phosphoetha is a synthetic phospholipid compound. It is commonly used in various scientific research applications due to its unique properties and structure. This compound is part of the phosphoglyceride family, which plays a crucial role in the formation of biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-SN-glycero-3-phosphoetha can be synthesized through a series of chemical reactions. One common method involves the Steglich esterification of SN-glycero-3-phosphocholine, followed by sequential recrystallization from ethyl acetate and acetone . The structure of the compound is confirmed using various spectroscopy and chromatography techniques.

Industrial Production Methods

In industrial settings, the production of 1,2-Dimyristoyl-SN-glycero-3-phosphoetha involves large-scale synthesis using cost-effective and scalable methods. The process typically includes the use of column chromatography to purify the compound and ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-SN-glycero-3-phosphoetha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include quinones, nitroazoles, and other oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms with different functional groups .

Mechanism of Action

1,2-Dimyristoyl-SN-glycero-3-phosphoetha exerts its effects by integrating into biological membranes and interacting with membrane proteins. Its structure allows it to mimic natural phospholipids, facilitating the formation of stable lipid bilayers. This interaction enhances the stability and functionality of the membranes, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimyristoyl-SN-glycero-3-phosphoetha is unique due to its specific fatty acid composition and its ability to form stable lipid bilayers. This property makes it particularly valuable in studies involving membrane dynamics and drug delivery systems. Its high purity and stability also set it apart from other similar compounds .

Properties

InChI

InChI=1S/C25H40N4O9P/c1-2-3-4-5-6-7-8-9-10-11-12-14-23(30)35-18-13-19-36-39(33,34)37-20-17-26-21-15-16-22(29(31)32)25-24(21)27-38-28-25/h13,15-16,26H,2-12,14,17-20H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWLXFARIEKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC[CH]COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.